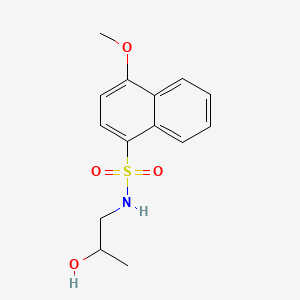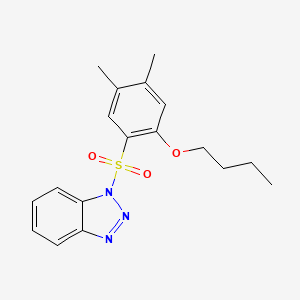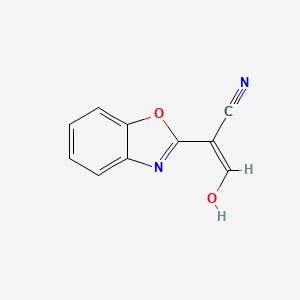
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as CHESNA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHESNA has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound has been used in the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These derivatives have been tested for their antioxidant activity using the DPPH radical scavenging method and reducing power assay. Some of these compounds have shown potent antioxidant activity, with one compound showing 1.5 times higher antioxidant activity than ascorbic acid .
Antimicrobial Activity
The compound has been used in the synthesis of transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine, an ONO type tridentate ligand. These complexes have been tested for their antimicrobial activity against six bacteria and C. albicans as fungi. The Ni(II) and Co(II) complexes have shown selective activity on S. epidermidis and C. albicans .
Structural Analysis
The crystal structure of the compound has been studied using X-ray diffraction analysis. This has helped in unambiguously assigning the structure of the compound .
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds. These compounds have wide applications in fields such as antibacterial, antiviral, and antifungal agents .
Catalysis
The compound has been used in the synthesis of Schiff base complexes which have applications in homogeneous or heterogeneous catalysis .
Anticancer Activity
The compound has been used in the synthesis of Schiff base complexes which have shown strong anticancer activity. When administered as their metal complexes, the anticancer activity of these complexes is enhanced in comparison to the free ligand .
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWNVOECFXFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[(oxolan-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B604752.png)


![3-butoxy-4-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604758.png)

![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![2-(5-{[4-(propan-2-yl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604765.png)
![Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B604766.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)

![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)